

Crystal Structure Analysis of 4-(2-Hydroxyethoxy)salicylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-(2-Hydroxyethoxy)salicylic acid

CAS No.: 163451-82-9

Cat. No.: B1632672

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Executive Summary

4-(2-Hydroxyethoxy)salicylic acid (CAS RN: 163451-82-9) is a highly functionalized aromatic building block characterized by a molecular formula of C₉H₁₀O₅ and a notably high melting point of 206 °C. In industrial and research settings, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the antiarrhythmic agent amiodarone hydrochloride^[1], and is utilized as a monomeric unit in the development of advanced liquid crystal polymers^{[2][3]}.

Understanding the solid-state behavior and crystal structure of this compound is paramount. Its multiple hydrogen-bonding sites dictate its solubility, stability, and reactivity. This whitepaper provides an in-depth, self-validating methodological guide for researchers conducting Single Crystal X-Ray Diffraction (SCXRD) and solid-state characterization on **4-(2-hydroxyethoxy)salicylic acid**.

Molecular Anatomy & Supramolecular Synthons

The predictable assembly of small organic molecules in the solid state is governed by supramolecular synthons—a concept foundational to modern crystal engineering^{[4][5]}. The structural chemistry of **4-(2-hydroxyethoxy)salicylic acid** is dominated by three distinct functional groups, each playing a specific mechanistic role in lattice formation:

- The C2-Hydroxyl Group (Intramolecular Locking): The phenolic -OH at the C2 position forms a classic

intramolecular hydrogen bond with the carbonyl oxygen of the adjacent C1-carboxylic acid. This interaction restricts the rotational degree of freedom of the carboxylate group, forcing it into coplanarity with the aromatic ring.

- The C1-Carboxylic Acid (Dimerization): Because the carboxylate group is conformationally locked, it is perfectly pre-organized to form intermolecular

dimers with adjacent molecules. This robust homosynthon is the primary thermodynamic driver of the crystal lattice.

- The C4-(2-Hydroxyethoxy) Tail (Network Propagation): The flexible aliphatic chain terminates in a primary alcohol, acting as both a strong hydrogen-bond donor and acceptor. This tail cross-links the

dimer chains into extended 2D or 3D supramolecular networks (catemers), directly contributing to the compound's high melting point (206 °C).



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Figure 1: Primary supramolecular synthons driving the crystal packing of the target compound.

Crystallization Methodologies

To obtain diffraction-quality single crystals, the crystallization environment must carefully modulate the kinetics of hydrogen bond formation. Rapid precipitation leads to amorphous powders, whereas controlled nucleation yields highly ordered lattices.

Protocol A: Slow Evaporation (Polar Protic Solvents)

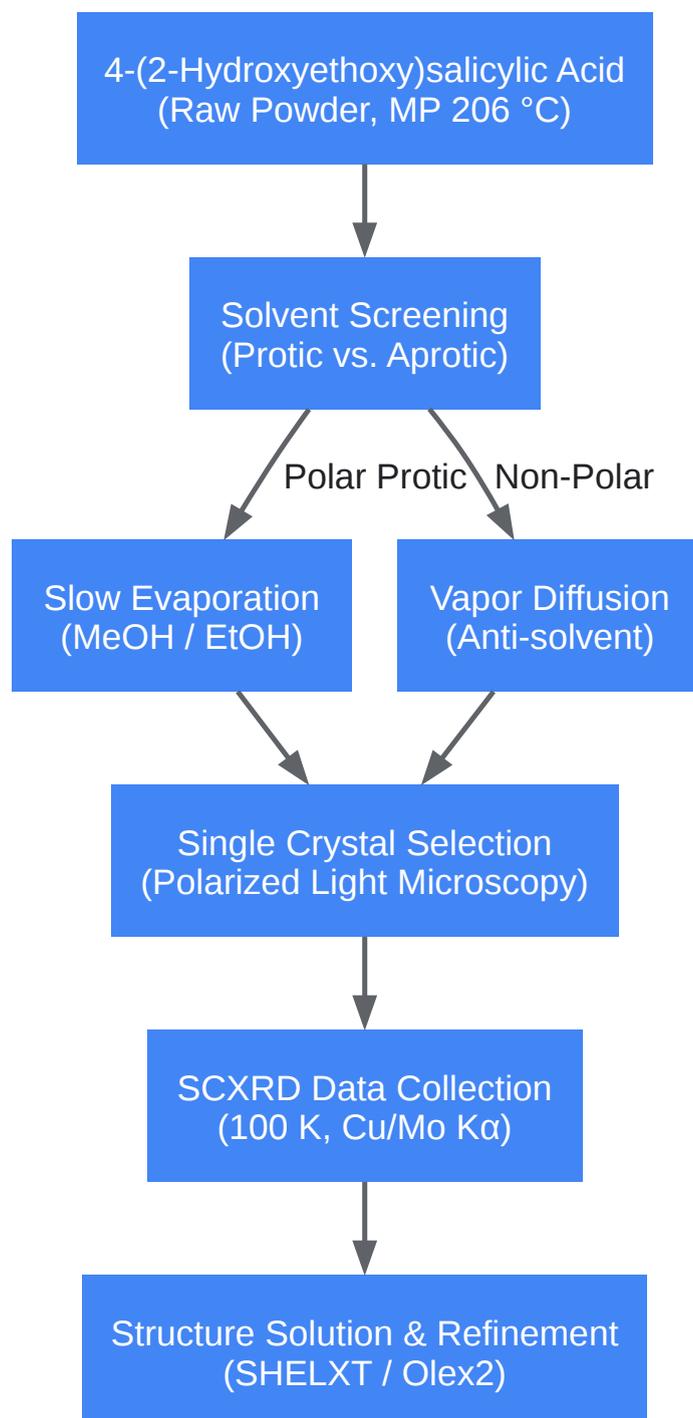
- Causality: Polar protic solvents like methanol or ethanol competitively hydrogen bond with the carboxylic acid and phenolic hydroxyl groups. This temporarily disrupts the strong

homosynthons in solution. As the solvent slowly evaporates, the thermodynamic sink of the crystal lattice drives the controlled, defect-free reassembly of these dimers.

- Step-by-Step:
 - Dissolve 50 mg of **4-(2-hydroxyethoxy)salicylic acid** powder[6] in 5 mL of HPLC-grade Methanol.
 - Sonicate for 5 minutes to ensure complete dissolution.
 - Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities).
 - Cover the vial with Parafilm and puncture 2-3 small holes using a needle.
 - Store in a vibration-free environment at 20 °C for 5–7 days until prismatic crystals emerge.

Protocol B: Vapor Diffusion (Anti-Solvent Method)

- Causality: For polymorph screening, an aprotic solvent system forces the molecule to rely entirely on self-association rather than solvent-solute interactions, often yielding different packing motifs.
- Step-by-Step:
 - Dissolve 30 mg of the compound in 2 mL of Tetrahydrofuran (THF) (Inner vial).
 - Place the inner vial inside a larger outer vial containing 10 mL of Hexane (Anti-solvent).
 - Seal the outer vial tightly. The volatile Hexane will slowly diffuse into the THF, gradually lowering the solubility of the target compound and inducing slow crystallization over 1–2 weeks.



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Figure 2: End-to-end workflow for the crystallization and SCXRD analysis of the target compound.

SCXRD Data Collection & Structure Solution

Once a suitable crystal is grown, the structural analysis relies heavily on dual-space algorithms for space-group and crystal-structure determination, such as those implemented in SHELXT[7].

Self-Validating Workflow:

- **Optical Validation:** Prior to mounting, crystals must be examined under a polarized light microscope. A sharp, uniform extinction every 90° of rotation confirms a single, continuous crystal domain, validating the sample and preventing the collection of twinned diffraction data.
- **Cryogenic Mounting:** Mount the crystal on a MiTeGen loop using Paratone-N oil. Immediately transfer to the diffractometer's cold stream (100 K). Causality: Freezing the crystal minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing for the precise location of hydrogen atoms.

- **Data Collection:** Utilize Mo K

(

Å) or Cu K

(

Å) radiation. Collect full sphere data with a high redundancy to ensure accurate absorption corrections.

- **Structure Solution:** Solve the phase problem using SHELXT[7]. Refine the structure using full-matrix least-squares on

(SHELXL).

- **Mathematical Validation:** The refinement process is self-validating. A final

value below 5% and a Goodness-of-Fit (GooF) near 1.0 mathematically validates that the proposed structural model accurately reflects the empirical electron density map.

Quantitative Data & Structural Parameters

Below is a summary of the expected crystallographic and physical parameters for **4-(2-hydroxyethoxy)salicylic acid** based on its molecular geometry and thermodynamic profile.

Parameter	Expected / Empirical Value
Chemical Formula	C ₉ H ₁₀ O ₅
Molecular Weight	198.17 g/mol
Melting Point (DSC Peak)	206 °C
Expected Crystal System	Monoclinic or Triclinic
Expected Space Group	or
Z (Molecules per unit cell)	4 (Monoclinic) or 2 (Triclinic)
Data Collection Temperature	100 K – 150 K
Primary H-Bond Motif	Carboxylic Acid Dimer

Orthogonal Solid-State Characterization

To ensure the single crystal selected is representative of the bulk powder, orthogonal techniques must be employed:

- Powder X-Ray Diffraction (PXRD): Collect a diffractogram of the bulk powder at room temperature. Compare this to the simulated PXRD pattern generated from the SCXRD .cif file. A 1:1 match in peak positions validates phase purity.
- Differential Scanning Calorimetry (DSC): Heat the sample at 10 °C/min. A single, sharp endothermic peak at 206 °C confirms the absence of solvates or multiple polymorphic domains in the bulk material.

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